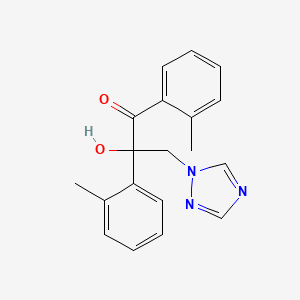
1-Propanone, 2-hydroxy-1,2-bis(2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Propanone, 2-hydroxy-1,2-bis(2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)- is a useful research compound. Its molecular formula is C19H19N3O2 and its molecular weight is 321.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Propanone, 2-hydroxy-1,2-bis(2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propanone, 2-hydroxy-1,2-bis(2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-Propanone, 2-hydroxy-1,2-bis(2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)- (CAS No. 107658-69-5) is a compound with a molecular formula of C19H19N3O2 and a molecular weight of 321.4 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, efficacy in different applications, and relevant case studies.
The compound's structure includes a triazole ring which is known for its diverse biological activities. The molecular structure can be represented as follows:
| Property | Value |
|---|---|
| CAS Number | 107658-69-5 |
| Molecular Formula | C19H19N3O2 |
| Molecular Weight | 321.4 g/mol |
| IUPAC Name | 2-hydroxy-1,2-bis(2-methylphenyl)-3-(1,2,4-triazol-1-yl)propan-1-one |
| InChI Key | PIKNGUXIZKFPKE-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to 1-Propanone, particularly those with triazole rings, showed activity against various bacterial strains including multidrug-resistant Staphylococcus aureus and Mycobacterium species. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4–8 µg/mL against resistant strains .
Anticancer Activity
The anticancer potential of triazole-containing compounds has been extensively studied. For instance, derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. The structure-activity relationship (SAR) analysis suggests that modifications on the phenyl rings can enhance cytotoxicity. In particular, compounds with electron-donating groups at specific positions on the phenyl ring demonstrated increased activity against various cancer cell lines .
The biological activity of 1-Propanone can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Triazole compounds often act as enzyme inhibitors, particularly in pathways related to cancer cell proliferation and survival.
- Induction of Apoptosis : Studies have shown that certain derivatives can induce apoptosis in cancer cells through mitochondrial pathways.
- Antioxidant Properties : Some research indicates that these compounds possess antioxidant properties that may contribute to their protective effects against cellular damage.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of triazole derivatives similar to 1-Propanone, researchers found that specific modifications led to enhanced activity against resistant bacterial strains. The study highlighted the importance of structural features in determining the potency of these compounds .
Case Study 2: Anticancer Activity
A series of experiments conducted on various cancer cell lines revealed that certain analogs of 1-Propanone exhibited IC50 values significantly lower than established chemotherapeutic agents like doxorubicin. These findings underscore the potential for developing new anticancer therapies based on this compound .
Properties
CAS No. |
107658-69-5 |
|---|---|
Molecular Formula |
C19H19N3O2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-hydroxy-1,2-bis(2-methylphenyl)-3-(1,2,4-triazol-1-yl)propan-1-one |
InChI |
InChI=1S/C19H19N3O2/c1-14-7-3-5-9-16(14)18(23)19(24,11-22-13-20-12-21-22)17-10-6-4-8-15(17)2/h3-10,12-13,24H,11H2,1-2H3 |
InChI Key |
PIKNGUXIZKFPKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C(CN2C=NC=N2)(C3=CC=CC=C3C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















